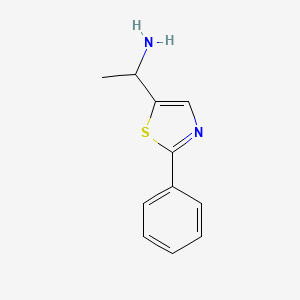

1-(2-Phenylthiazol-5-yl)ethylamine

Description

Contextual Significance of Thiazole (B1198619) Scaffolds in Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netglobalresearchonline.neteurekaselect.com Its structural and electronic properties allow it to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. This ability to act as a pharmacophore has led to the incorporation of the thiazole nucleus into a wide array of clinically approved drugs with activities spanning antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory applications. researchgate.netnih.gov

The significance of the thiazole scaffold is further underscored by its presence in natural products, such as Vitamin B1 (Thiamine), which is crucial for cellular metabolism. eurekaselect.comijrpr.com The thiazole ring's stability and its capacity to be readily functionalized at multiple positions make it an attractive starting point for the synthesis of large and diverse chemical libraries for drug discovery programs. globalresearchonline.net Researchers continue to explore the synthesis of novel thiazole derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govijrpr.com

Overview of Primary Amine Functionalities in Bioactive Molecules

Primary amines are fundamental functional groups in a vast number of biologically active compounds, including amino acids, neurotransmitters, and many pharmaceutical drugs. nih.govamerigoscientific.com The nitrogen atom of a primary amine possesses a lone pair of electrons, rendering it both basic and nucleophilic. nih.gov This characteristic allows primary amines to participate in a variety of chemical reactions and, more importantly, to form crucial interactions with biological targets. researchgate.net

In a physiological environment, primary amines are often protonated, forming positively charged ammonium (B1175870) ions. This positive charge is frequently essential for the binding of a drug molecule to its target receptor through electrostatic interactions. researchgate.net Furthermore, the hydrogen atoms attached to the nitrogen can act as hydrogen bond donors, further stabilizing the drug-receptor complex. The presence of a primary amine can also influence a molecule's solubility, distribution, and metabolism within the body. researchgate.netacs.org

Rationale for Investigating 1-(2-Phenylthiazol-5-yl)ethylamine in Advanced Chemical Studies

The chemical compound 1-(2-Phenylthiazol-5-yl)ethylamine is a molecule of significant interest in advanced chemical studies due to the convergence of the key structural features discussed above: a 2-phenyl-substituted thiazole ring and a primary ethylamine (B1201723) group at the 5-position. This specific arrangement of functional groups provides a unique three-dimensional structure and electronic distribution, making it a compelling candidate for investigation as a potential bioactive agent or a versatile building block in organic synthesis.

The 2-phenylthiazole (B155284) moiety is a known pharmacophore found in various compounds with demonstrated biological activities, including anticancer and anti-inflammatory properties. nih.govnih.govnih.gov The ethylamine side chain introduces a chiral center and a primary amine, offering possibilities for stereoselective interactions with biological targets and providing a handle for further chemical modification. The investigation of 1-(2-Phenylthiazol-5-yl)ethylamine and its derivatives allows researchers to explore the structure-activity relationships of this class of compounds, potentially leading to the discovery of new therapeutic leads or valuable tools for chemical biology research. The synthesis and characterization of this compound and its analogues are crucial steps in unlocking their full potential. bldpharm.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and concepts discussed in this article.

Table 1: Properties of Selected Thiazole-Containing Compounds

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

|---|---|---|---|

| 1-(2-Phenylthiazol-5-yl)ethylamine dihydrochloride | 921061-07-6 | C11H14Cl2N2S | Synthetic Intermediate |

| 2-(2-Phenyl-thiazol-5-yl)-ethylamine hydrochloride | 1187930-82-0 | C11H13ClN2S | Synthetic Intermediate |

| 2-Thiazol-2-yl-ethylamine HCl | 18453-07-1 | C5H8N2S.HCl | Building Block |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Not Available | C18H18N2O3S | Tubulin Inhibition |

| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one | Not Available | C16H11NOS | Tyrosinase Inhibition |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8(12)10-7-13-11(14-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIJTXCXAHAASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Phenylthiazol 5 Yl Ethylamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(2-phenylthiazol-5-yl)ethylamine reveals several key disconnections. The primary target is a chiral primary amine. The most straightforward disconnection is at the C-N bond of the ethylamine (B1201723) group, leading back to the corresponding ketone, 1-(2-phenylthiazol-5-yl)ethanone, via reductive amination. This ketone is a crucial intermediate.

Further disconnection of the ketone intermediate points towards two main strategies for the formation of the 2-phenylthiazole (B155284) core:

Hantzsch Thiazole (B1198619) Synthesis: This classical approach involves the condensation of a thioamide (benzthioamide) with an α-haloketone. In this case, the required α-haloketone would be 1-bromo- or 1-chloropropan-2-one, which would then be cyclized with benzthioamide.

Construction from a Pre-formed Thiazole Ring: An alternative strategy involves starting with a pre-formed thiazole ring and introducing the phenyl and ethylamine substituents. For instance, a 2-halothiazole could undergo a Suzuki or other cross-coupling reaction to introduce the phenyl group, followed by functionalization at the C5 position.

A key precursor for the ethylamine side chain is the 2-phenylthiazole-5-carbaldehyde. This aldehyde can be generated from 2-phenyl-5-bromothiazole via a Grignard reaction followed by formylation, or through other formylation methods. The aldehyde can then be converted to the target amine through various methods, including a Grignard reaction with a methylmagnesium halide followed by oxidation and reductive amination, or by direct conversion to the corresponding nitrostyrene (B7858105) and subsequent reduction.

Total Synthesis Approaches

The total synthesis of 1-(2-phenylthiazol-5-yl)ethylamine can be achieved through several pathways, including stereoselective and asymmetric methods to control the chirality of the ethylamine moiety.

Stereoselective Synthesis Pathways

Stereoselective synthesis aims to produce a specific stereoisomer of the target molecule. For 1-(2-phenylthiazol-5-yl)ethylamine, this involves the controlled formation of the chiral center on the ethylamine side chain. One common method is the use of chiral auxiliaries. For example, the ketone precursor, 1-(2-phenylthiazol-5-yl)ethanone, can be reacted with a chiral auxiliary to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.

Another approach involves the use of chiral reducing agents for the reduction of an intermediate imine derived from 1-(2-phenylthiazol-5-yl)ethanone. Chiral borohydride (B1222165) reagents or catalytic asymmetric hydrogenation can be employed for this purpose.

Asymmetric Synthesis Methodologies

Asymmetric synthesis directly creates the desired enantiomer without the use of stoichiometric chiral auxiliaries. This can be achieved through various catalytic methods. For instance, the asymmetric transfer hydrogenation of 1-(2-phenylthiazol-5-yl)ethanone using a chiral transition metal catalyst (e.g., Ru, Rh, Ir complexes with chiral ligands) and a hydrogen donor can produce the corresponding chiral alcohol, which can then be converted to the amine with retention of stereochemistry. mdpi.com

Alternatively, the direct asymmetric reductive amination of 1-(2-phenylthiazol-5-yl)ethanone with ammonia (B1221849) or an ammonia equivalent, catalyzed by a chiral catalyst, can provide the target amine in a single step. mdpi.com

A notable asymmetric approach involves the [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes using a chiral dipeptide-based Brønsted base catalyst, which can create multiple stereocenters with high chemo- and enantioselectivity. nih.govrsc.org While not a direct synthesis of the target molecule, this methodology highlights the potential for developing novel asymmetric routes to complex thiazole-containing chiral compounds.

Chemo-Enzymatic Approaches

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective transformations. worktribe.com For the synthesis of chiral amines like 1-(2-phenylthiazol-5-yl)ethylamine, transaminases (TAs) are particularly powerful biocatalysts. worktribe.comnih.gov These enzymes can catalyze the asymmetric amination of a prochiral ketone to a chiral amine with high enantioselectivity. nih.govoup.comacs.org

The key steps in a chemo-enzymatic approach would be:

Chemical Synthesis of the Prochiral Ketone: 1-(2-Phenylthiazol-5-yl)ethanone would be synthesized using conventional chemical methods, such as the Hantzsch synthesis or functionalization of a pre-formed thiazole ring.

Enzymatic Asymmetric Amination: The synthesized ketone would then be subjected to a biocatalytic reaction using a specific (R)- or (S)-selective transaminase to produce the desired enantiomer of 1-(2-phenylthiazol-5-yl)ethylamine. nih.govtandfonline.com The choice of enzyme and reaction conditions is crucial for achieving high conversion and enantiomeric excess. tandfonline.com

The use of immobilized transaminases can further enhance the efficiency and reusability of the biocatalyst, making the process more sustainable and cost-effective for larger-scale production. worktribe.com

Alternative Synthetic Routes and Method Development

Beyond the primary strategies, several alternative routes for the synthesis of the 2-phenylthiazole core and the introduction of the ethylamine side chain have been explored.

The Hantzsch thiazole synthesis remains a versatile and widely used method for constructing the thiazole ring. bepls.com Variations of this method, including microwave-assisted synthesis, can lead to improved reaction times and yields.

For the introduction of the ethylamine group, an alternative to reductive amination is the use of a Grignard reaction on 2-phenylthiazole-5-carbaldehyde. google.comeasycdmo.com The aldehyde can be prepared from the corresponding 5-bromo-2-phenylthiazole (B1282849) via a halogen-metal exchange followed by reaction with a formylating agent. google.com The aldehyde can then be reacted with methylmagnesium bromide to yield 1-(2-phenylthiazol-5-yl)ethanol. youtube.comlibretexts.org This secondary alcohol can be converted to the target amine via a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by substitution with an amine source.

The development of one-pot multicomponent reactions for the synthesis of substituted thiazoles is an area of active research, offering a more atom-economical and environmentally friendly approach. bepls.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of 1-(2-phenylthiazol-5-yl)ethylamine. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

In the Hantzsch thiazole synthesis, the choice of solvent and base can significantly influence the reaction outcome. For instance, the synthesis of related 2-p-tolylthiazole-4-carboxylic acid was carried out in dry ethanol (B145695) with calcium carbonate. nih.gov

For Grignard reactions, the use of anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether is essential to prevent quenching of the Grignard reagent. youtube.com A patent for the synthesis of 2-thiazole carboxaldehyde compounds suggests that a mixture of THF and toluene (B28343) can be used as the reaction solvent. google.com

In chemo-enzymatic approaches using transaminases, optimization of pH, temperature, co-solvent, and the amine donor concentration is crucial for optimal enzyme activity and stereoselectivity. tandfonline.com The removal of the co-product can also be important to drive the reaction equilibrium towards the desired amine product. nih.gov

The following table summarizes key reaction steps and conditions that could be optimized for the synthesis of 1-(2-phenylthiazol-5-yl)ethylamine and its precursors:

| Step | Reaction | Key Parameters for Optimization | Potential Yields |

| 1 | Hantzsch Thiazole Synthesis | Solvent (e.g., ethanol, acetone), Temperature, Base (e.g., CaCO₃) | 40-96% nih.govnih.gov |

| 2 | Grignard Reagent Formation | Solvent (e.g., THF, ether), Temperature, Activation of Magnesium | High |

| 3 | Reaction with Formylating Agent | Formylating Agent (e.g., DMF, ethyl formate), Temperature | Good to High |

| 4 | Reductive Amination (Chemical) | Reducing Agent (e.g., NaBH₃CN, H₂/catalyst), Amine Source, Solvent, Temperature | Good to Excellent nih.govresearchgate.netmdpi.com |

| 5 | Asymmetric Amination (Enzymatic) | Transaminase Enzyme, pH, Temperature, Amine Donor, Co-solvent | High with >99% ee acs.org |

By carefully selecting and optimizing each step of the synthetic sequence, it is possible to develop an efficient and scalable process for the production of 1-(2-phenylthiazol-5-yl)ethylamine.

Novel Catalytic Systems in the Synthesis of 1-(2-Phenylthiazol-5-yl)ethylamine

The development of efficient and selective catalytic systems is a cornerstone of modern synthetic organic chemistry. In the context of producing 1-(2-Phenylthiazol-5-yl)ethylamine, recent research has focused on novel catalytic approaches that offer advantages in terms of yield, enantioselectivity, and sustainability. These advanced methods primarily revolve around the reductive amination of the precursor ketone, 1-(2-phenylthiazol-5-yl)ethanone. This section details the emerging catalytic systems with the potential for application in the synthesis of the target amine.

A significant breakthrough in the synthesis of chiral amines from heteroaryl ketones is the application of engineered enzymes. nih.gov Specifically, an amine dehydrogenase (AmDH) from Jeotgalicoccus aerolatus has been engineered through directed evolution to effectively catalyze the direct asymmetric reductive amination of various alkyl (hetero)aryl ketones. nih.gov This biocatalytic approach is noted for its high conversion rates and exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov The engineered AmDH variant, Ja-AmDH-M33, has demonstrated high activity and specificity for a range of heteroaryl ketones, including those with bulky alkyl groups. nih.gov The process operates under mild conditions and represents a highly promising green alternative to traditional chemical methods. While the specific synthesis of 1-(2-Phenylthiazol-5-yl)ethylamine using this enzyme has not been explicitly reported, the broad substrate scope for other heteroaryl ketones suggests its high potential for this transformation.

Another promising avenue lies in the use of iridium-based catalysts for reductive amination. These catalysts are recognized for their practicality in synthesizing primary, secondary, and tertiary amines under mild conditions. kanto.co.jp Iridium catalysts, particularly when paired with a suitable hydrogen source like formic acid, have been shown to facilitate the reductive amination of a variety of functionalized substrates, including heteroaromatic ketones. kanto.co.jpresearchgate.net The reaction conditions are generally mild, with temperatures typically ranging from 40 to 60 °C. kanto.co.jp The versatility of these catalysts allows for the use of various solvents to accommodate the solubility and reactivity of different substrates. kanto.co.jp For ketones prone to the formation of alcohol byproducts, the reaction can be optimized by adjusting the solvent and the equivalents of the amine source. kanto.co.jp

The table below summarizes the performance of these novel catalytic systems on substrates analogous to 1-(2-phenylthiazol-5-yl)ethanone, highlighting their potential for the synthesis of 1-(2-Phenylthiazol-5-yl)ethylamine.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Engineered Amine Dehydrogenase (Ja-AmDH-M33) | Alkyl (hetero)aryl ketones | Chiral α-(hetero)aryl primary amines | High conversion (up to 99%) and enantioselectivity (up to 99% ee); Operates under mild, aqueous conditions. nih.gov |

| Iridium-based Catalysts (e.g., Ir-PA1) | Heteroaromatic ketones | Primary amines | Good yields under mild conditions (40-60°C); Formic acid as a hydrogen source; Byproduct formation can be controlled. kanto.co.jp |

In addition to these systems, rhodium-catalyzed reductive transamination has emerged as a powerful method for preparing chiral piperidines from pyridinium (B92312) salts, showcasing the potential of transition metal catalysis in complex amine synthesis. liverpool.ac.uk While not directly applicable to the open-chain target compound, this work underscores the ongoing innovation in catalytic amine synthesis. The development of heterogeneous iridium catalysts also offers the advantage of catalyst recyclability, contributing to more sustainable and cost-effective synthetic processes. researchgate.net

Chemical Transformations and Reactivity Profiling of 1 2 Phenylthiazol 5 Yl Ethylamine

Electrophilic Aromatic Substitution Reactions on the Phenyl and Thiazole (B1198619) Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In 1-(2-Phenylthiazol-5-yl)ethylamine, both the phenyl and thiazole rings can potentially undergo substitution, with the regioselectivity determined by the electronic nature of the substituents.

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic substitution. Theoretical calculations and experimental evidence suggest that the C5 position is the most favorable site for electrophilic attack on the thiazole ring. acs.orgnih.gov However, in the target molecule, the C5 position is already substituted with the ethylamine (B1201723) group. The 2-phenyl group acts as an activating group, further enhancing the electron density at the C5 position. Therefore, electrophilic substitution on the thiazole ring itself is less likely without displacement of the existing substituent.

The phenyl group at the C2 position of the thiazole is subject to electrophilic attack. The thiazole ring acts as a deactivating group with meta-directing effects in electrophilic aromatic substitution on the attached phenyl ring. This is due to the electron-withdrawing nature of the heterocycle. Consequently, electrophiles would be expected to add to the meta position of the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. chemrxiv.org

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(2-(3-Nitrophenyl)thiazol-5-yl)ethylamine |

| Bromination | Br₂, FeBr₃ | 1-(2-(3-Bromophenyl)thiazol-5-yl)ethylamine |

| Sulfonation | Fuming H₂SO₄ | 3-(5-(1-Aminoethyl)thiazol-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(3-Acetylphenyl)thiazol-5-yl)ethylamine |

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group of 1-(2-Phenylthiazol-5-yl)ethylamine is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org This allows it to react with a wide variety of electrophiles. The reactivity is analogous to other primary amines, such as α-methylbenzylamine. researchgate.netdrugfuture.comsigmaaldrich.comsigmaaldrich.com

One of the fundamental reactions of amines is their behavior as bases, readily reacting with acids to form the corresponding ammonium (B1175870) salts.

Reaction with Aldehydes and Ketones: Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reversible reaction is typically acid-catalyzed.

| Electrophile | Reagent Example | Product Type |

| Aldehyde | Benzaldehyde | N-Benzylidene-1-(2-phenylthiazol-5-yl)ethanamine (Imine) |

| Ketone | Acetone | N-(Propan-2-ylidene)-1-(2-phenylthiazol-5-yl)ethanamine (Imine) |

Derivatization via Amine Acylation and Alkylation

The primary amine of 1-(2-Phenylthiazol-5-yl)ethylamine can be readily derivatized through acylation and alkylation reactions.

Acylation: Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. chemguide.co.ukmnstate.edu This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation: Alkylation of the primary amine with alkyl halides can proceed to give secondary, tertiary, and even quaternary ammonium salts. lumenlearning.comlibretexts.orgacs.org Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(1-(2-Phenylthiazol-5-yl)ethyl)acetamide |

| Acylation | Benzoyl chloride | N-(1-(2-Phenylthiazol-5-yl)ethyl)benzamide |

| Alkylation | Methyl iodide | 1-(2-Phenylthiazol-5-yl)-N-methylethanamine (Secondary Amine) |

| Reductive Amination | Acetone, NaBH₃CN | 1-(2-Phenylthiazol-5-yl)-N-isopropylethanamine (Secondary Amine) |

Cycloaddition Reactions Involving the Thiazole Ring

Thiazoles can participate in cycloaddition reactions, although their aromatic character can make them less reactive than simple alkenes. acs.orglibretexts.orglibretexts.org The specific conditions and the nature of the reacting partner are crucial.

Recent studies have shown that 2-phenylthiazole (B155284) can undergo a [2π + 2σ] cycloaddition reaction under photochemical conditions. acs.org This suggests that the thiazole ring in 1-(2-Phenylthiazol-5-yl)ethylamine could potentially undergo similar dearomative cycloadditions, leading to the formation of novel polycyclic structures. These reactions often require a photocatalyst and irradiation with light. acs.orgyoutube.com

| Reaction Type | Reactant Example | Potential Product Scaffold |

| [2π + 2σ] Cycloaddition | Bicyclobutylidene | Fused thiazole-cyclobutane system |

| [2π + 2π] Cycloaddition | Acrylonitrile | Fused thiazole-cyclobutane system |

Oxidation and Reduction Chemistry of the Core Structure

The 1-(2-Phenylthiazol-5-yl)ethylamine molecule has several sites that can be susceptible to oxidation or reduction.

Oxidation: The nitrogen atom of the thiazole ring can be oxidized to an N-oxide. The sulfur atom can also be oxidized, although this can lead to non-aromatic sulfoxides or sulfones. The primary amine can be oxidized, but this often leads to a mixture of products and can be difficult to control. Strong oxidizing agents can potentially cleave the aromatic rings. researchgate.netresearchgate.net

Reduction: The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation at high pressure and temperature, although this would require forcing conditions due to the aromatic stability. The thiazole ring is generally resistant to reduction, but strong reducing agents like Raney nickel can cause desulfurization and ring cleavage. nih.gov

| Reaction Type | Reagent Example | Potential Product |

| N-Oxidation | m-CPBA | 1-(2-Phenyl-1-oxido-thiazol-5-yl)ethylamine |

| Phenyl Ring Reduction | H₂, Rh/C (high pressure/temp) | 1-(2-Cyclohexylthiazol-5-yl)ethylamine |

| Thiazole Ring Reduction/Cleavage | Raney Nickel | Desulfurized and cleaved products |

Structure Activity Relationship Sar Studies and Derivative Synthesis

Design Principles for 1-(2-Phenylthiazol-5-yl)ethylamine Derivatives

The design of derivatives of 1-(2-Phenylthiazol-5-yl)ethylamine is guided by established medicinal chemistry principles. The core structure, consisting of a phenyl ring, a thiazole (B1198619) ring, and an ethylamine (B1201723) side chain, offers multiple points for modification to optimize biological activity. The primary goals of these modifications are to enhance potency, selectivity, and pharmacokinetic properties by altering the compound's size, shape, and electronic distribution.

Key design principles include:

Phenyl Ring Substitution: Introducing various substituents to the phenyl ring can modulate electronic properties and steric bulk, influencing binding affinity with biological targets.

Amine Group Derivatization: The primary amine of the ethylamine side chain is a key interaction point and a prime site for modification to alter basicity, hydrogen bonding capacity, and metabolic stability.

Synthetic Strategies for Analogue Generation

The generation of analogues of 1-(2-Phenylthiazol-5-yl)ethylamine relies on versatile and robust synthetic methodologies. The Hantzsch thiazole synthesis is a cornerstone method for constructing the core thiazole ring. researchgate.netwikipedia.orgrsc.org This reaction typically involves the condensation of an α-haloketone with a thioamide. researchgate.net Microwave-assisted variations of this synthesis have been shown to improve yields and reduce reaction times. researchgate.net

Modifying the phenyl ring is a common strategy to explore the SAR of this class of compounds. A variety of substituted benzaldehydes or benzoyl chlorides can be used as starting materials to introduce different functional groups onto the phenyl ring. The electronic nature of these substituents can have a profound effect on biological activity. For instance, studies on related phenylthiazole derivatives have shown that introducing electron-withdrawing groups at specific positions can enhance antibacterial and antifungal activity.

Table 1: Influence of Phenyl Ring Substituents on Activity in Related Phenylthiazole Analogues

| Substituent Type | Position | Observed Effect on Activity |

|---|---|---|

| Electron-withdrawing (e.g., -Cl, -NO₂) | meta | Increased antibacterial activity |

| Electron-withdrawing (e.g., -Cl, -NO₂) | ortho | Increased antifungal activity |

| Hydroxyl (-OH) | para | Significant role in tyrosinase inhibition |

| Dihydroxyl (-OH) | 2,4- | Greatly enhanced tyrosinase inhibition |

Data synthesized from studies on various phenylthiazole derivatives.

The Hantzsch synthesis and related methods allow for the introduction of various substituents on the thiazole ring. researchgate.netnih.gov For the parent compound, the key substituents are the phenyl group at position 2 and the ethylamine group at position 5. Synthetic strategies can be adapted to place these or other groups at different positions on the thiazole ring to study positional isomer effects. For example, using different α-halocarbonyl compounds in the Hantzsch synthesis can lead to different substitution patterns.

The primary amine of the 1-(2-Phenylthiazol-5-yl)ethylamine side chain is readily derivatized to produce a wide range of analogues. Common synthetic transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a widely used method to explore the impact of different N-acyl groups on biological activity. nih.gov

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Formation of Thioureas: Reaction with isothiocyanates to yield thiourea (B124793) derivatives, which have been shown to possess antimicrobial properties in related series. nih.gov

Formation of Hydrazones: The amine can be converted to a hydrazine (B178648) and subsequently reacted with aldehydes or ketones to form hydrazones, a strategy employed to enhance antimicrobial properties. researchgate.net

Positional Isomer Effects on Molecular Interactions

The substitution pattern on the thiazole ring is critical for biological activity. The position of the ethylamine group, in particular, dictates the spatial orientation of this key functional group and influences how the molecule fits into a binding site.

A study on a series of 1-[2-thiazolyl-(2-aminoethyl)]-4-n-propylpiperazine derivatives directly compared the biological activity of isomers where the side chain was attached at the 5-position of the thiazole ring versus the 4-position. The results demonstrated that the 5-substituted thiazole derivatives consistently showed significantly higher potency as histamine (B1213489) H3-receptor antagonists compared to their 4-substituted counterparts. This suggests that the 5-position is favorable for this specific biological activity, while substitution at the 4-position leads to a decrease in activity.

Table 2: Effect of Side-Chain Position on Histamine H₃ Receptor Antagonist Activity

| Compound Series | General Structure | Relative Potency |

|---|---|---|

| 5-substituted | 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | Higher Activity |

This table illustrates the general findings from a comparative study on related positional isomers.

Stereochemical Influences on Biological Activity (In Vitro)

The carbon atom of the ethylamine group attached to the thiazole ring in 1-(2-Phenylthiazol-5-yl)ethylamine is a chiral center. This means the compound can exist as two enantiomers, (R) and (S). It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different biological activities, pharmacokinetic profiles, and toxicities. mdpi.com

While specific in vitro studies comparing the individual enantiomers of 1-(2-Phenylthiazol-5-yl)ethylamine are not widely reported in the literature, research on analogous chiral compounds demonstrates the importance of stereochemistry. For example, studies on other biologically active molecules show that different enantiomers can have varying inhibitory effects on metabolic enzymes like cytochrome P450s. mdpi.com

The synthesis of single enantiomers of 1-(2-Phenylthiazol-5-yl)ethylamine would be crucial for a thorough understanding of its SAR. This can be achieved either by chiral resolution of the racemic mixture or by asymmetric synthesis. Modified Hantzsch synthesis methods have been developed that can proceed with a high degree of stereocontrol, preventing epimerization at chiral centers and allowing for the synthesis of optically pure thiazoles. researchgate.net A detailed evaluation of the individual (R) and (S) enantiomers would be necessary to determine if one is more active or selective for a particular biological target.

Advanced Analytical and Spectroscopic Characterization of 1 2 Phenylthiazol 5 Yl Ethylamine and Its Analogues

Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and purification of 1-(2-Phenylthiazol-5-yl)ethylamine from reaction mixtures and for the resolution of its stereoisomers. Given its chiral nature, arising from the stereocenter at the first carbon of the ethylamine (B1201723) side chain, chiral High-Performance Liquid Chromatography (HPLC) is the most critical technique for separating its enantiomers.

The separation of chiral amines is a well-established field, with significant progress in the development of Chiral Stationary Phases (CSPs). jiangnan.edu.cn For analogues like 1-(2-Phenylthiazol-5-yl)ethylamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are highly effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Recent advancements using core-shell particle technology can provide higher efficiency and faster analysis times compared to traditional fully porous particles. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after derivatization of the primary amine to enhance volatility and thermal stability. This technique is particularly useful for impurity profiling, allowing for the separation and identification of trace-level byproducts.

Table 1: Representative Chiral HPLC Conditions for Separation of Analogous Chiral Amines This table is illustrative and based on methods for structurally similar compounds.

| Parameter | Condition | Reference |

| Column (CSP) | Amylose or Cellulose-based (e.g., Chiralpak series) | nih.gov |

| Mobile Phase | Hexane/Isopropanol/Ethanol (B145695) mixtures with a basic additive (e.g., diethylamine) | nih.gov |

| Detection | UV at 254 nm or 280 nm | - |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

Advanced NMR Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(2-Phenylthiazol-5-yl)ethylamine in solution.

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons of the phenyl group would appear as multiplets in the δ 7.0-8.0 ppm region. The lone proton on the thiazole (B1198619) ring (H-4) would likely appear as a singlet further downfield. The methine proton (-CH-) of the ethylamine group would be a quartet coupled to the methyl protons, and the methyl protons (-CH₃) would present as a doublet. The N-H protons of the primary amine would appear as a broad singlet.

¹³C NMR: The carbon spectrum would complement the proton data. Characteristic signals would confirm the presence of the thiazole ring (with carbons typically appearing in the δ 110-170 ppm range) and the phenyl group. nih.gov The two carbons of the ethylamine side chain would be found in the aliphatic region of the spectrum.

2D NMR: Advanced two-dimensional techniques are crucial for definitive assignments. Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, for instance, between the methine and methyl protons of the ethylamine group. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) C-H correlations, confirming the connectivity between the ethylamine side chain and the thiazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Phenylthiazol-5-yl)ethylamine Values are estimated based on data from analogous structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-H | 7.4 - 8.0 (m) | 126 - 135 |

| Thiazole-H4 | ~7.8 (s) | ~140 |

| Thiazole-C2 | - | ~168 |

| Thiazole-C5 | - | ~150 |

| Ethylamine-CH | ~4.2 (q) | ~50 |

| Ethylamine-CH₃ | ~1.5 (d) | ~23 |

| Amine-NH₂ | Variable (broad s) | - |

Mass Spectrometry (e.g., HRMS, Tandem MS) for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) provides vital information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with an electrospray ionization (ESI) source, is used to determine the accurate mass of the protonated molecule [M+H]⁺ with high precision. This allows for the unambiguous determination of the elemental formula, a critical step in confirming the identity of a newly synthesized compound. nih.gov

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the isolation of the parent ion [M+H]⁺ followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 1-(2-Phenylthiazol-5-yl)ethylamine, key fragmentation pathways would include the loss of ammonia (B1221849) (NH₃) and cleavage of the bond between the ethylamine side chain and the thiazole ring. This technique is exceptionally powerful for distinguishing between isomers and for identifying impurities, even at low concentrations.

Table 3: Mass Spectrometry Data for 1-(2-Phenylthiazol-5-yl)ethylamine

| Parameter | Value / Description |

| Molecular Formula | C₁₁H₁₂N₂S |

| Monoisotopic Mass | 204.0721 g/mol |

| HRMS [M+H]⁺ (Calculated) | 205.0799 |

| Major MS/MS Fragments | Loss of NH₃; Cleavage yielding the phenylthiazole cation. |

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of 1-(2-Phenylthiazol-5-yl)ethylamine or one of its salts can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions.

For a chiral molecule, single-crystal X-ray diffraction can determine the absolute configuration of the stereocenter, which is crucial for stereoselective synthesis and biological studies. The analysis would reveal the conformation of the molecule and how the molecules pack within the crystal lattice, which is governed by intermolecular forces like hydrogen bonding (involving the amine group) and π-π stacking (between the phenyl and thiazole rings). nih.gov However, obtaining crystals of sufficient quality for diffraction studies can sometimes be a significant challenge. nih.gov

Table 4: Hypothetical Single Crystal X-ray Diffraction Data This table presents typical parameters that would be determined in a crystallographic study.

| Parameter | Example Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (a, b, c) | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å |

| Angles (α, β, γ) | α = 90°, β = 98.5°, γ = 90° |

| Key Interactions | N-H···N hydrogen bonds, C-H···π interactions |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. It would be effective for observing the symmetric breathing modes of the aromatic rings and the C-S stretching vibration of the thiazole ring, which can be weak in the IR spectrum. researchgate.net

Table 5: Key Vibrational Frequencies for 1-(2-Phenylthiazol-5-yl)ethylamine Frequencies are based on typical values for the respective functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| C=N / C=C Stretch (Ring) | 1400 - 1650 | IR, Raman |

| C-S Stretch (Thiazole) | 600 - 800 | Raman |

Computational and Theoretical Investigations of 1 2 Phenylthiazol 5 Yl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. nih.gov These methods provide insights into the electronic nature, stability, and reactivity of a compound before its synthesis, guiding further research and development.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to determine the electronic structure of 1-(2-phenylthiazol-5-yl)ethylamine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity, as electrons can be more easily excited to a higher energy state. mdpi.com

For thiazole (B1198619) derivatives, the HOMO is often delocalized over the thiazole ring, while the LUMO distribution varies depending on the substituents. researchgate.net In the case of 1-(2-phenylthiazol-5-yl)ethylamine, the electron-rich thiazole and phenyl rings are expected to be major contributors to the HOMO, while the LUMO may be distributed across the aromatic system. The presence of the aminothiazole group is known to facilitate metabolic pathways by lowering the energy barrier for reactions like epoxidation. nih.gov

Table 1: Hypothetical Quantum Chemical Parameters for 1-(2-Phenylthiazol-5-yl)ethylamine

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.15 eV | Indicates electron-donating capability |

| LUMO Energy | -1.45 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.70 eV | Predicts chemical stability and reactivity mdpi.com |

| Dipole Moment | 2.5 D | Relates to polarity and solubility |

| Polarizability | 35 ų | Measures the deformability of the electron cloud |

Note: The values in this table are hypothetical and based on typical ranges observed for similar benzothiazole (B30560) and aminothiazole derivatives in computational studies. mdpi.comnih.gov

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 1-(2-phenylthiazol-5-yl)ethylamine would be performed by systematically rotating the key rotatable bonds—specifically, the bond connecting the ethylamine (B1201723) group to the thiazole ring and the bond between the phenyl and thiazole rings. By calculating the potential energy at each incremental rotation, an energy landscape can be constructed.

This analysis identifies the most stable, low-energy conformers. For similar bi-aryl systems, it has been shown that two stable conformers can exist, corresponding to specific dihedral angles that minimize steric hindrance. mdpi.com For 1-(2-phenylthiazol-5-yl)ethylamine, the lowest energy conformation would likely involve a non-planar arrangement between the phenyl and thiazole rings to alleviate steric clash.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, providing theoretical spectra that aid in the structural confirmation of newly synthesized compounds. mdpi.comresearchgate.net

NMR Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated. For instance, the unique proton on the thiazole ring (H-4) is expected to appear as a singlet. mdpi.com Protons of the phenyl ring and the ethylamine side chain would have characteristic shifts that can be predicted and later compared with experimental data. mdpi.commdpi.com

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. Key predicted peaks would include N-H stretching for the amine, C=N stretching within the thiazole ring, and aromatic C-H stretching. mdpi.com

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals determine the UV-Vis absorption spectrum. Time-Dependent DFT (TD-DFT) calculations can predict the maximum absorption wavelengths (λmax), which are related to the HOMO-LUMO transitions.

Table 2: Predicted Spectroscopic Data for 1-(2-Phenylthiazol-5-yl)ethylamine

| Spectroscopy | Feature | Predicted Value |

| 1H NMR | Thiazole-H (s) | ~7.4 ppm mdpi.commdpi.com |

| Phenyl-H (m) | ~7.3-7.9 ppm mdpi.com | |

| CH-NH2 (q) | ~4.2 ppm | |

| CH3 (d) | ~1.5 ppm | |

| 13C NMR | Thiazole C2 (C-S-N) | ~170 ppm mdpi.com |

| Thiazole C4 | ~145 ppm mdpi.com | |

| Thiazole C5 | ~125 ppm mdpi.com | |

| IR | N-H Stretch (amine) | 3300-3400 cm-1 |

| C-H Stretch (aromatic) | 3000-3100 cm-1 | |

| C=N Stretch (thiazole) | ~1635 cm-1 mdpi.com | |

| UV-Vis | λmax | ~280-320 nm |

Note: These predictions are illustrative, based on reported values for structurally similar 2-phenylthiazole (B155284) and 4-substituted thiazole derivatives. mdpi.commdpi.com

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (In Vitro Models)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. youtube.com Once a potential biological target is identified through methods like molecular docking, MD simulations can provide a deeper understanding of the stability and dynamics of the ligand-protein complex. nih.gov

Molecular Docking Studies with Target Receptors and Enzymes (In Vitro Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. scispace.com It is widely used to screen virtual libraries of compounds against a specific biological target, such as a protein receptor or enzyme, to identify potential drug candidates. nih.gov

Given that various thiazole derivatives exhibit anticancer activity by inhibiting protein kinases, a hypothetical docking study for 1-(2-phenylthiazol-5-yl)ethylamine could be performed against targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comresearchgate.netmdpi.com The study would involve preparing the 3D structure of the target protein (obtained from the Protein Data Bank) and docking the 3D conformer of the ligand into its active site. asianpubs.org The results are typically ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

A successful docking pose would likely show the thiazole and phenyl rings forming hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket, while the ethylamine group could form crucial hydrogen bonds with polar residues like glutamate (B1630785) or serine, which often act as key interaction points in kinase active sites. scispace.comscholarsresearchlibrary.com

Table 3: Hypothetical Molecular Docking Results against Protein Kinase Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| EGFR (e.g., 2J6M) | -8.5 | Met793, Leu718, Asp855 |

| VEGFR-2 (e.g., 4ASD) | -8.2 | Cys919, Glu885, Leu840 |

| CDK2 (e.g., 1KE9) | -7.9 | Leu83, Lys33, Asp145 |

Note: This table is for illustrative purposes. The targets and interacting residues are based on published docking studies of other thiazole-based kinase inhibitors. mdpi.comresearchgate.netasianpubs.org

QSAR Modeling for Biological Activity Prediction (In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is built using a "training set" of compounds with known activities. Once validated, the model can be used to predict the activity of new, untested compounds. acs.org

To develop a QSAR model for a series of analogs of 1-(2-phenylthiazol-5-yl)ethylamine, one would first need in vitro biological data (e.g., IC50 values) for a set of related compounds. nih.gov Then, various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each compound. Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is generated that correlates a selection of these descriptors with the observed activity. acs.orgnih.govexcli.de

For aminothiazole derivatives, studies have shown that properties like electrostatic fields, hydrophobicity, and specific hydrogen bonding features are often critical for their inhibitory activity against targets like protein kinases. nih.gov A robust QSAR model, validated by a "test set" of compounds, could then be used to predict the biological activity of 1-(2-phenylthiazol-5-yl)ethylamine and guide the design of more potent analogs. nih.govexcli.de

In Silico Prediction of Metabolic Pathways (Theoretical)

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. In the absence of empirical data for 1-(2-Phenylthiazol-5-yl)ethylamine, computational (in silico) models provide a valuable theoretical framework for predicting its metabolic pathways. These predictions are based on established knowledge of biotransformation reactions and the substrate specificities of major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. nih.gov

In silico tools utilize various approaches, including knowledge-based systems that rely on libraries of known metabolic transformations and machine learning models trained on extensive datasets of experimentally determined metabolic fates. optibrium.combiotransformer.ca These programs identify potential sites of metabolism (SOMs) on a molecule by analyzing its chemical structure and electronic properties. nih.govnih.gov For 1-(2-Phenylthiazol-5-yl)ethylamine, the primary sites susceptible to metabolic attack are predicted to be the ethylamine side chain, the phenyl ring, and to a lesser extent, the thiazole ring.

The major predicted metabolic transformations for 1-(2-Phenylthiazol-5-yl)ethylamine fall under Phase I reactions, which introduce or expose functional groups to increase the compound's polarity. nih.gov These reactions are predominantly catalyzed by CYP450 enzymes. nih.gov The primary predicted pathways include:

N-Dealkylation and N-Oxidation of the Ethylamine Side Chain: The ethylamine moiety is a prime target for metabolism. N-dealkylation, a common pathway for secondary amines, would lead to the formation of a primary amine metabolite. nih.gov Alternatively, N-oxidation could produce a hydroxylamine (B1172632) derivative. Further oxidation of these metabolites is also a possibility.

Hydroxylation of the Phenyl Ring: Aromatic hydroxylation is a very common metabolic pathway for compounds containing phenyl groups. nih.gov The para-position of the phenyl ring is often a favored site for hydroxylation due to steric accessibility and electronic factors, leading to the formation of a phenolic metabolite.

Thiazole Ring Metabolism: While generally more stable than other aromatic systems, the thiazole ring can also undergo metabolic transformations. This could involve oxidation of the sulfur atom or hydroxylation of the ring itself, although these are generally considered less probable than reactions on the phenyl or ethylamine moieties.

Following Phase I metabolism, the newly introduced functional groups (e.g., hydroxyl, amine) can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase water solubility and facilitate excretion.

The following table details the theoretically predicted Phase I metabolites of 1-(2-Phenylthiazol-5-yl)ethylamine based on common metabolic pathways for its structural components.

| Parent Compound | Predicted Metabolite | Reaction Type | Predicted Enzyme Family |

| 1-(2-Phenylthiazol-5-yl)ethylamine | 1-(2-Phenylthiazol-5-yl)ethan-1-ol | Deamination | Monoamine Oxidase (MAO) |

| 1-(2-Phenylthiazol-5-yl)ethylamine | 2-Phenylthiazol-5-yl acetic acid | Oxidation | Aldehyde Dehydrogenase (ALDH) |

| 1-(2-Phenylthiazol-5-yl)ethylamine | 1-(2-(4-Hydroxyphenyl)thiazol-5-yl)ethylamine | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

| 1-(2-Phenylthiazol-5-yl)ethylamine | N-(1-(2-Phenylthiazol-5-yl)ethyl)hydroxylamine | N-Hydroxylation | Cytochrome P450 (CYP) |

| 1-(2-Phenylthiazol-5-yl)ethylamine | 2-Phenylthiazole-5-carbaldehyde | Oxidative Deamination | Monoamine Oxidase (MAO) |

| 1-(2-Phenylthiazol-5-yl)ethylamine | 1-(2-Phenylthiazol-5-yl)ethanamine | N-De-ethylation | Cytochrome P450 (CYP) |

Molecular Mechanisms of Action and Biological Activity in Vitro

Enzyme Inhibition Assays and Kinetic Characterization (In Vitro)

There is no specific information available in the reviewed literature regarding the inhibitory activity of 1-(2-Phenylthiazol-5-yl)ethylamine against any particular enzyme.

Receptor Binding Profiling and Affinity Determination (In Vitro)

No studies detailing the receptor binding profile or affinity of 1-(2-Phenylthiazol-5-yl)ethylamine for any specific biological receptor have been identified in the public domain.

Subcellular Localization Studies (In Vitro)

No information regarding the subcellular localization of 1-(2-Phenylthiazol-5-yl)ethylamine has been reported in the scientific literature.

Protein-Ligand Interaction Analysis (e.g., SPR, ITC) (In Vitro)

There are no publicly available studies that have utilized techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the direct interaction between 1-(2-Phenylthiazol-5-yl)ethylamine and any protein target.

While research into the broader family of phenylthiazole derivatives is active, with studies exploring their synthesis and potential as anti-inflammatory and anticancer agents, the specific compound 1-(2-Phenylthiazol-5-yl)ethylamine remains uncharacterized in the context of the in vitro assays outlined above. researchgate.net Further research is required to elucidate its specific molecular mechanisms of action and biological activities.

Emerging Research Directions and Unexplored Avenues

Integration with Advanced Chemical Methodologies

The synthesis of thiazole (B1198619) derivatives has evolved significantly beyond classical methods like the Hantzsch reaction. researchgate.net Modern synthetic chemistry offers advanced, efficient, and environmentally sustainable methodologies that could be applied to the production of 1-(2-phenylthiazol-5-yl)ethylamine and a library of its analogues for biological screening.

Key advanced methodologies include:

One-Pot, Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. For instance, novel thiazole scaffolds have been successfully synthesized via nanoparticle-catalyzed one-pot reactions, which could be adapted for the target compound. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. This technique has been effectively used for synthesizing 2-aminothiazole derivatives. bepls.com

Green Chemistry Approaches: The use of environmentally benign solvents like water or polyethylene glycol (PEG), or even solvent-free conditions, aligns with modern synthetic principles. Catalyst-free methods for synthesizing 2-aminothiazoles in green solvents have been reported and could be explored. bepls.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, and reaction time), enhancing safety, scalability, and product consistency. This methodology is well-suited for optimizing the synthesis of key intermediates for thiazole derivatives.

By integrating these methodologies, a combinatorial library of derivatives based on the 1-(2-phenylthiazol-5-yl)ethylamine scaffold could be rapidly and efficiently generated. Modifications could be systematically introduced at the phenyl ring, the ethylamine (B1201723) side chain, or the thiazole core to explore the structure-activity relationship (SAR).

Potential for Prodrug Design (Theoretical Considerations)

A significant challenge in drug development is optimizing a molecule's pharmacokinetic and biopharmaceutical properties, such as solubility, permeability, and metabolic stability. nih.gov Prodrug design is a well-established strategy to overcome these hurdles. mdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. nih.gov

The primary amine group in 1-(2-phenylthiazol-5-yl)ethylamine serves as an ideal chemical handle for creating carrier-linked prodrugs. nih.govresearchgate.net By transiently masking this polar amine group, it is theoretically possible to enhance properties like lipid solubility, which can improve membrane permeability and oral bioavailability. The carrier, or "promoiety," is typically attached via a bond, such as an amide or carbamate, that can be cleaved enzymatically (e.g., by amidases or esterases) or chemically in the physiological environment. nih.govresearchgate.net

Below is a table outlining potential prodrug strategies for the amine group of 1-(2-phenylthiazol-5-yl)ethylamine.

| Promoiety Type | Linkage | Potential Advantage | Cleavage Mechanism |

|---|---|---|---|

| Amino Acid | Amide | Improved water solubility; potential for active transport via peptide transporters (e.g., PEPT1). | Enzymatic (Amidases/Peptidases) |

| (Acyloxy)alkyl Carbamate | Carbamate | Increased lipophilicity and membrane permeability. Tunable release rate based on alkyl and acyl groups. | Enzymatic (Esterases) followed by spontaneous chemical release. nih.gov |

| Phosphate/Phosphonate | Phosphoramide | Dramatically increased aqueous solubility for parenteral formulations. | Enzymatic (Phosphatases) |

| Mannich Base | Imine (Schiff Base) | Increased lipophilicity. Can be designed for pH-sensitive release in specific tissues. | Chemical (pH-dependent hydrolysis). researchgate.net |

These theoretical strategies highlight the versatility of the ethylamine moiety for prodrug applications, which could be crucial for advancing a potential drug candidate based on this scaffold.

Development of Targeted Probes Based on 1-(2-Phenylthiazol-5-yl)ethylamine Scaffold

To understand how a bioactive molecule exerts its effect, it is essential to identify its specific biological targets. Chemical probes are powerful tools designed for this purpose. A probe is typically a derivative of a bioactive compound that has been modified to include a reporter tag (e.g., a fluorophore, biotin) or a reactive group for covalent labeling. researchgate.net

The 1-(2-phenylthiazol-5-yl)ethylamine scaffold is well-suited for conversion into a chemical probe. The primary amine provides a convenient point for attaching various tags via a stable amide bond, ideally through a flexible linker to minimize interference with target binding. For example, a fluorescent probe could be created by coupling the amine to a fluorophore like thiazole orange or a benzothiazole-based dye. rsc.orgnih.govresearchgate.net

Potential Applications of Probes:

Target Identification: A biotinylated version of the compound could be used in pull-down assays with cell lysates to isolate its binding partners, which can then be identified by mass spectrometry.

Cellular Imaging: A fluorescent probe would allow for the visualization of the compound's subcellular localization using fluorescence microscopy, providing clues about its site of action. researchgate.net

Binding Assays: A fluorescently labeled probe could be used in fluorescence polarization or FRET-based assays to quantify its binding affinity to a purified target protein.

The development of such probes would be a critical step in validating the mechanism of action of any bioactive derivative of 1-(2-phenylthiazol-5-yl)ethylamine.

Exploration of Novel Biological Targets for Thiazole-Amine Scaffolds

The thiazole nucleus is a component of compounds with an exceptionally broad range of biological activities, suggesting that the 1-(2-phenylthiazol-5-yl)ethylamine scaffold has significant, yet unexplored, therapeutic potential. nih.gov By examining the known activities of structurally related phenylthiazole and aminothiazole derivatives, potential areas for investigation can be identified.

The table below summarizes some of the well-documented biological activities of thiazole-containing scaffolds and their associated molecular targets.

| Therapeutic Area | Biological Activity | Known Molecular Targets/Mechanisms | Reference |

|---|---|---|---|

| Oncology | Antiproliferative, Cytotoxic | Tyrosine Kinase inhibition (e.g., EGFR), B-Raf enzyme inhibition, Caspase-3 activation, Microtubule function suppression. | researchgate.netresearchgate.netut.ac.ir |

| Infectious Disease | Antibacterial, Antifungal | Inhibition of bacterial enzymes (e.g., FabH), disruption of cell membrane biosynthesis. | researchgate.netresearchgate.netnih.gov |

| Infectious Disease | Antiviral | Inhibition of the viral E-protein, crucial for flavivirus entry into host cells. | nih.gov |

| Inflammation | Anti-inflammatory | Inhibition of enzymes like COX-1/COX-2 and 5-lipoxygenase. | nih.govnih.gov |

| Metabolic Disease | Antidiabetic | PPAR receptor agonism, inhibition of enzymes like α-amylase and α-glucosidase. | sciencecentral.inresearchgate.net |

| Neurology | Neuroprotective, Anticonvulsant | Modulation of dopamine receptors, adenosine receptors, and acetylcholinesterase (AChE). | sciencecentral.inresearchgate.net |

This diverse range of activities underscores the potential for discovering novel biological functions for 1-(2-phenylthiazol-5-yl)ethylamine and its derivatives through broad, unbiased screening campaigns.

Future Perspectives in Drug Discovery and Development Based on In Vitro Findings

The path forward for exploring the therapeutic potential of 1-(2-phenylthiazol-5-yl)ethylamine involves a systematic, multi-disciplinary approach rooted in modern drug discovery principles. Based on the extensive in vitro data available for the broader thiazole class, a clear strategy can be formulated.

Library Synthesis and High-Throughput Screening: The first step is to utilize the advanced chemical methodologies discussed previously to synthesize a focused library of analogues. This library should then be subjected to high-throughput in vitro screening against a diverse panel of biological targets, including kinases, proteases, GPCRs, and various microbial strains.

Structure-Activity Relationship (SAR) Studies: For any "hit" compounds identified during screening, a detailed SAR study would be initiated. nih.gov This involves synthesizing additional derivatives to systematically probe how different chemical modifications affect biological activity, selectivity, and potency. Computational methods, such as molecular docking, can be employed to model compound-target interactions and guide the rational design of more potent analogues. nih.gov

Target Validation and Mechanistic Studies: Once an optimized lead compound is identified, the development of chemical probes (as described in 8.3) becomes crucial for confirming its molecular target and elucidating its mechanism of action. It is also important to conduct counter-screening assays to rule out non-specific activity or promiscuity, a known consideration for some thiazole-based fragments. nih.gov

Pharmacokinetic Optimization and Prodrug Strategy: Concurrently, the lead compound's absorption, distribution, metabolism, and excretion (ADME) properties must be evaluated. Should issues like poor solubility or low permeability arise, the theoretical prodrug designs (section 8.2) can be implemented and tested to create a version of the compound with a more favorable pharmacokinetic profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Phenylthiazol-5-yl)ethylamine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C). For example, thiazole derivatives can be formed via condensation of substituted phenylhydrazines with ethyl acetoacetate, followed by cyclization . Post-synthesis, intermediates are characterized using IR spectroscopy and thin-layer chromatography (TLC) to confirm functional groups and purity. Final compounds are validated via NMR and high-resolution mass spectrometry (HRMS) .

Q. How are spectral techniques employed to confirm the structure of 1-(2-Phenylthiazol-5-yl)ethylamine?

- Methodological Answer : IR spectroscopy identifies key functional groups (e.g., C=N stretching in thiazole rings at ~1600 cm⁻¹). NMR (¹H and ¹³C) resolves proton environments, such as ethylamine chain protons (δ 2.8–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm). Chromatographic methods (HPLC, GC-MS) ensure purity and corroborate spectral data. Cross-referencing with computational simulations (e.g., molecular docking) can further validate structural assignments .

Q. What preliminary biological screening methods are used to assess the compound’s bioactivity?

- Methodological Answer : In vitro assays against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) are conducted using broth microdilution to determine minimum inhibitory concentrations (MICs). Fungal activity is tested against Candida species. Dose-response curves and IC₅₀ values are calculated, with positive controls (e.g., ciprofloxacin) ensuring assay validity .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral 1-(2-Phenylthiazol-5-yl)ethylamine derivatives be optimized?

- Methodological Answer : ω-Transaminases engineered via random mutagenesis and semi-rational design (e.g., targeting substrate-binding pockets) enable asymmetric synthesis of (R)-enantiomers. For instance, Arthrobacter sp. ω-transaminase variants achieve >90% enantiomeric excess (ee) for structurally similar compounds like (R)-1-(1-naphthyl)ethylamine. Reaction optimization includes pH tuning (7.5–8.5), co-solvent selection (e.g., DMSO), and kinetic resolution of racemic mixtures .

Q. What strategies resolve contradictions in analytical data during structural elucidation?

- Methodological Answer : Discrepancies between spectral and chromatographic results are addressed via orthogonal techniques:

- Example 1 : If NMR suggests impurities but HPLC shows a single peak, matrix-assisted laser desorption/ionization (MALDI-TOF) can detect non-UV-active byproducts.

- Example 2 : Conflicting IR and mass data may require X-ray crystallography for definitive confirmation. Cross-validation with computational models (e.g., density functional theory, DFT) further resolves ambiguities .

Q. How are molecular docking and QSAR models applied to predict biological activity?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) simulate interactions between the compound and target proteins (e.g., bacterial dihydrofolate reductase). Binding affinity scores (ΔG) and ligand efficiency metrics prioritize derivatives for synthesis. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial potency, guiding rational design .

Q. What synthetic modifications improve metabolic stability without compromising bioactivity?

- Methodological Answer : Introducing fluorine atoms at the ethylamine chain (e.g., 1-(2-(4-fluorophenyl)thiazol-5-yl)ethylamine) reduces oxidative metabolism. Stability is assessed via liver microsome assays (e.g., human CYP450 isoforms). Bioisosteric replacement of the thiazole ring with 1,2,4-triazole maintains target affinity while enhancing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.